2-Cyclopropylpent-4-ynoic acid
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Overview
Description
2-Cyclopropylpent-4-ynoic acid is an organic compound characterized by the presence of a cyclopropyl group attached to a pentynoic acid chain. This compound is notable for its unique structural features, which include a three-membered cyclopropane ring and a triple bond within the pentynoic acid chain. These structural elements contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylpent-4-ynoic acid typically involves the formation of the cyclopropane ring followed by the introduction of the pentynoic acid chain. One common method involves the cyclopropanation of an appropriate alkene precursor using a reagent such as diazomethane or a transition metal catalyst. The resulting cyclopropane intermediate is then subjected to further functionalization to introduce the pentynoic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions followed by subsequent functional group transformations. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylpent-4-ynoic acid undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds are often used.
Major Products Formed:
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of cyclopropyl alkenes or alkanes.
Substitution: Formation of various substituted cyclopropyl derivatives.
Scientific Research Applications
2-Cyclopropylpent-4-ynoic acid finds applications in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropylpent-4-ynoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the cyclopropane ring and the triple bond can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Cyclopropylacetic acid: Contains a cyclopropane ring attached to an acetic acid moiety.
Pent-4-ynoic acid: Features a pentynoic acid chain without the cyclopropane ring.
Cyclopropylpropanoic acid: Contains a cyclopropane ring attached to a propanoic acid chain.
Uniqueness: 2-Cyclopropylpent-4-ynoic acid is unique due to the combination of the cyclopropane ring and the pentynoic acid chain. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H10O2 |
---|---|
Molecular Weight |
138.16 g/mol |
IUPAC Name |
2-cyclopropylpent-4-ynoic acid |
InChI |
InChI=1S/C8H10O2/c1-2-3-7(8(9)10)6-4-5-6/h1,6-7H,3-5H2,(H,9,10) |
InChI Key |
BJASHKYRWDAPDM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(C1CC1)C(=O)O |
Origin of Product |
United States |
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